molecular formula C17H15N5S B11464832 N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine

N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine

Cat. No.: B11464832
M. Wt: 321.4 g/mol
InChI Key: WNVDNSYFCGNMAM-UHFFFAOYSA-N
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Description

N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7600(2,6)0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine is a complex organic compound characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine typically involves the condensation of glyoxal with benzylamine in the presence of a formic acid catalyst. The reaction is carried out in solvents such as acetonitrile or methanol . The process involves multiple steps, including the formation of intermediates like 1,2-bis(benzylamine)-1,2-ethanediol and N,N’-dibenzyl-1,2-ethanediimine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different reduced forms of the compound.

Scientific Research Applications

N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic amines and thia-containing molecules, such as:

Uniqueness

N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7600(2,6)0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine is unique due to its specific polycyclic structure and the presence of both thia and azatetracyclo moieties

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine

InChI

InChI=1S/C17H15N5S/c1-2-5-11(6-3-1)9-18-17-21-16-14(15-19-10-20-22(15)17)12-7-4-8-13(12)23-16/h1-3,5-6,10H,4,7-9H2,(H,18,21)

InChI Key

WNVDNSYFCGNMAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC=NN4C(=N3)NCC5=CC=CC=C5

Origin of Product

United States

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